1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-
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Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- typically involves the activation of the carboxyl group and its subsequent reaction with amines to form amides . Common reagents used in these reactions include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic effects on cerebral ischemia and other neurological conditions.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit brain-type glycogen phosphorylase, which plays a role in glucose metabolism and energy production in brain cells . This inhibition can help protect against ischemic brain injury by improving cellular energy metabolism and reducing oxidative stress .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
540740-87-2 |
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Molecular Formula |
C16H13ClN2O3S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-chloro-3-(3-methylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-3-2-4-11(7-9)23(21,22)15-12-8-10(17)5-6-13(12)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
InChI Key |
BOOPOWYYIWBIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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